tert-butyl N-cyclopropyl-N-methylcarbamate
Overview
Description
tert-Butyl N-cyclopropyl-N-methylcarbamate: is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a methylcarbamate moiety. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-cyclopropyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-cyclopropyl-N-methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with replaced functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-cyclopropyl-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. It is also used in the synthesis of biologically active molecules .
Medicine: It is used as a building block for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-cyclopropyl-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in the enzyme’s function and subsequent biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclopropyl and methyl groups.
N-cyclopropyl-N-methylcarbamate: Similar but lacks the tert-butyl group.
tert-Butyl N-methylcarbamate: Similar but lacks the cyclopropyl group.
Uniqueness: tert-Butyl N-cyclopropyl-N-methylcarbamate is unique due to the presence of all three functional groups: tert-butyl, cyclopropyl, and methylcarbamate. This combination of groups imparts distinct chemical and physical properties to the compound, making it versatile for various applications .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10(4)7-5-6-7/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLNFQMVPUFHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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